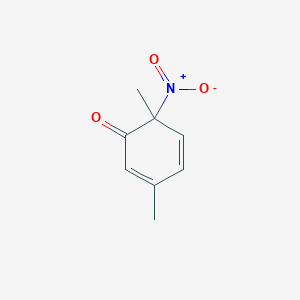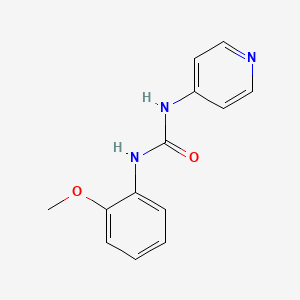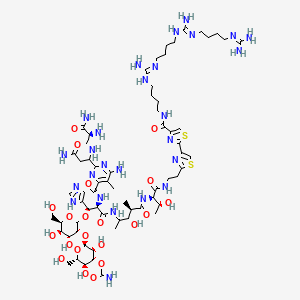
Bleomycin B6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bleomycin B6 is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is part of the bleomycin family, which is known for its antitumor properties. This compound is primarily used in chemotherapy to treat various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer .
準備方法
Synthetic Routes and Reaction Conditions
Bleomycin B6 is typically produced through fermentation processes involving Streptomyces verticillus. The fermentation broth is subjected to various purification steps, including solvent extraction, precipitation, and chromatography, to isolate the active compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation, followed by downstream processing to purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize yield. The purification process often includes ion-exchange chromatography and crystallization .
化学反応の分析
Types of Reactions
Bleomycin B6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of metal ions and oxygen, leading to the formation of reactive oxygen species.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Metal ions such as iron or copper, and molecular oxygen.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different biological activities .
科学的研究の応用
Bleomycin B6 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cleavage and repair mechanisms.
Biology: Employed in research on cellular responses to DNA damage and the role of metal ions in biological systems.
Medicine: Extensively used in cancer research to develop new chemotherapy regimens and to study the mechanisms of drug resistance.
Industry: Utilized in the production of other glycopeptide antibiotics and in the development of novel therapeutic agents
作用機序
Bleomycin B6 exerts its effects primarily through the induction of DNA strand breaks. It binds to DNA and chelates metal ions, forming a complex that generates reactive oxygen species. These species cause single and double-strand breaks in DNA, leading to cell death. The compound also inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .
類似化合物との比較
Similar Compounds
Bleomycin A2: Another member of the bleomycin family with similar antitumor properties.
Phleomycin: A structurally related glycopeptide antibiotic with similar DNA-cleaving activity.
Tallysomycin: Another glycopeptide antibiotic with comparable biological activities.
Uniqueness of Bleomycin B6
This compound is unique due to its specific structure, which allows it to form highly reactive complexes with metal ions. This property makes it particularly effective in inducing DNA damage and cell death. Additionally, its relatively low myelosuppressive and immunosuppressive effects make it a valuable chemotherapeutic agent .
特性
CAS番号 |
73666-80-5 |
|---|---|
分子式 |
C65H106N26O21S2 |
分子量 |
1651.8 g/mol |
IUPAC名 |
[(2S,3R,4R,5S,6S)-2-[(3R,4R,5R,6R)-2-[(1R,2R)-2-[[6-amino-2-[3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(3R,4R)-5-[[(2R,3R)-1-[2-[4-[4-[4-[[N'-[4-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]butyl]carbamimidoyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C65H106N26O21S2/c1-27-40(88-53(91-51(27)68)32(19-38(67)95)83-20-31(66)52(69)101)57(105)90-42(48(33-21-75-26-84-33)110-61-50(46(99)44(97)36(22-92)109-61)111-60-47(100)49(112-65(74)107)45(98)37(23-93)108-60)58(106)85-29(3)43(96)28(2)54(102)89-41(30(4)94)56(104)77-18-11-39-86-35(25-113-39)59-87-34(24-114-59)55(103)76-12-5-7-14-79-63(72)81-16-9-10-17-82-64(73)80-15-8-6-13-78-62(70)71/h21,24-26,28-32,36-37,41-50,60-61,83,92-94,96-100H,5-20,22-23,66H2,1-4H3,(H2,67,95)(H2,69,101)(H2,74,107)(H,75,84)(H,76,103)(H,77,104)(H,85,106)(H,89,102)(H,90,105)(H2,68,88,91)(H4,70,71,78)(H3,72,79,81)(H3,73,80,82)/t28-,29?,30-,31+,32?,36-,37+,41-,42-,43-,44+,45+,46-,47-,48+,49-,50-,60+,61?/m1/s1 |
InChIキー |
FQIIXMIZZHEDLO-ZFYRMMMWSA-N |
異性体SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@H]([C@H](C2=CN=CN2)OC3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)OC(=O)N)O)C(=O)NC(C)[C@@H]([C@@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O |
正規SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



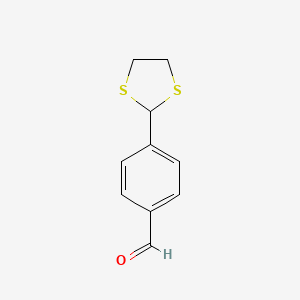
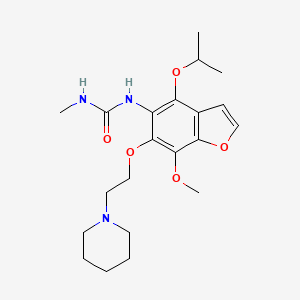
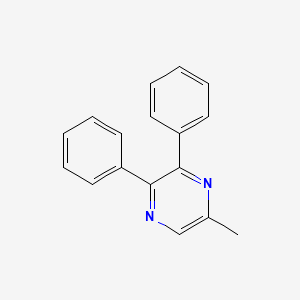
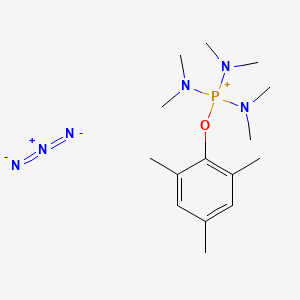
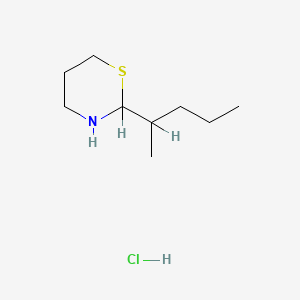
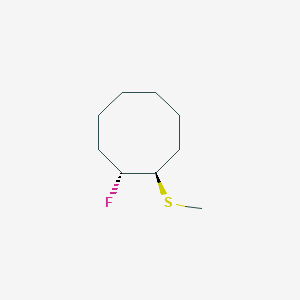
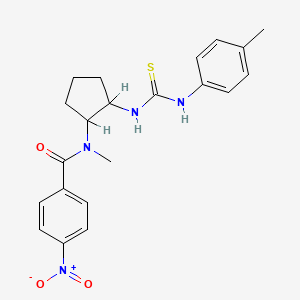
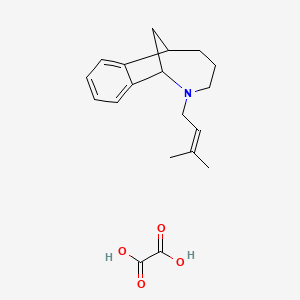
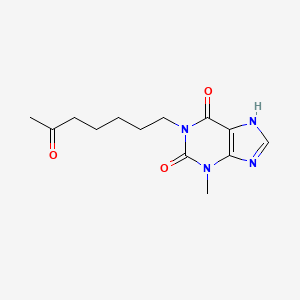

![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
